molecular formula C18H19FN2O2S B1278574 benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate CAS No. 168828-71-5

benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate

Cat. No.: B1278574
CAS No.: 168828-71-5
M. Wt: 346.4 g/mol
InChI Key: IFTVWPQLBCYBPN-UHFFFAOYSA-N
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Description

Benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate is a synthetic organic compound with the molecular formula C18H19FN2O2S It is characterized by the presence of a benzyl group, a fluorine atom, and a thiomorpholine ring attached to a phenyl carbamate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-fluoro-4-nitroaniline with thiomorpholine in the presence of a suitable catalyst to form the intermediate 3-fluoro-4-(thiomorpholin-4-yl)aniline.

    Carbamoylation: The intermediate is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to form this compound.

The reaction conditions typically involve:

    Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Catalyst: Catalysts such as palladium on carbon may be used in the initial step.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the thiomorpholine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Cellular Processes: Influence processes such as cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[3-chloro-4-(thiomorpholin-4-yl)phenyl]carbamate
  • Benzyl N-[3-bromo-4-(thiomorpholin-4-yl)phenyl]carbamate
  • Benzyl N-[3-methyl-4-(thiomorpholin-4-yl)phenyl]carbamate

Uniqueness

Benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications compared to its analogs with different substituents.

Properties

IUPAC Name

benzyl N-(3-fluoro-4-thiomorpholin-4-ylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S/c19-16-12-15(6-7-17(16)21-8-10-24-11-9-21)20-18(22)23-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTVWPQLBCYBPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601153822
Record name [3-Fluoro-4-(4-thiomorpholinyl)phenyl]carbamic acid phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168828-71-5
Record name [3-Fluoro-4-(4-thiomorpholinyl)phenyl]carbamic acid phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168828-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Fluoro-4-(4-thiomorpholinyl)phenyl]carbamic acid phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 4-(2-fluoro-4-nitrophenyl)thiomorpholine (3.67 g, 8.255 mmol) was dissolved in THF (75 mL) and then treated with a solution of sodium hydrosulfite (26.4 g, 151.56) in water (150 mL). The reaction was slightly exothermic. After an hour, the reaction was found to be complete by TLC (30% EtOAc/hexane, UV short wave). After cooling to 0° C. in an ice bath, the reaction was quenched with NaHCO3 (25.5 g, 303.12 mmol). Next, the reaction was diluted with pH 7 buffer (500 mL). After this solution was saturated with solid NaCl, the product was extracted into CH2Cl2 (4×500 mL). The combined extracts were dried over anhydrous Na2SO4, filtered and then concentrated under reduced pressure to yield a yellow solid that was stored in the freezer overnight (16 hours). The crude amine (1.826 g, 8.601 mmol) was dissolved in dry THF (85 mL) and then cooled to -20° C. (MeOH/ice bath). The solution was treated with N,N-dimethylaniline (1.36 mL, 10.75 mmol) and then allowed to stir at -20° C. for 15 minutes. Next, benzylchloroformate [1.42 mL (corrected for 95% purity), 9.46 mmol] was added dropwise. A precipitate fomed almost immediately. The reaction was allowed to stir for an additional 15 minutes before the bath was removed. Upon warming to room temperature under N2 (1 hour), the reaction was found to be complete by TLC (30% EtOAc/hexane, UV short wave). The reaction was diluted with EtOAc (200 mL) and then washed with both water (2×200 mL) and brine (200 mL). The aqueous portions were combined and then back-extracted with more EtOAc (2×200 mL). The organic portions were combined, dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to yield a yellowish solid. This crude material was chromatographed on silica gel (150 g, packed with 5% EtOAc/hexane), eluting with 2 L of 5% EtOAc/hexane, 1 L of 10% EtOAc/hexane (CH2Cl2 was added to maintain solubility) to give 2.65 g (50%) of the title compound as an off-white crystalline solid with a melting point of 142° C. and a HRMS (M+) calculated for C18H19N2O2FS 346.1151, found 346.1157.
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.67 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
26.4 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
25.5 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amine
Quantity
1.826 g
Type
reactant
Reaction Step Six
Name
Quantity
85 mL
Type
solvent
Reaction Step Six
[Compound]
Name
MeOH ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
1.36 mL
Type
reactant
Reaction Step Eight
Quantity
1.42 mL
Type
reactant
Reaction Step Nine
Yield
50%

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